2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(furan-2-ylmethyl)acetamide
Beschreibung
This compound is a thieno[3,2-d]pyrimidine derivative featuring a 2-fluorobenzyl substituent at position 3 and an acetamide group linked to a furan-2-ylmethyl moiety. The thienopyrimidine core is a heterocyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity .
Eigenschaften
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4S/c21-15-6-2-1-4-13(15)11-24-19(26)18-16(7-9-29-18)23(20(24)27)12-17(25)22-10-14-5-3-8-28-14/h1-9H,10-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXFZYPEGZUKAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCC4=CC=CO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(furan-2-ylmethyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity through various studies, focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₄H₁₃F N₂O₃S
- Molecular Weight : 302.34 g/mol
This compound features a thieno[3,2-d]pyrimidine core with a fluorobenzyl substituent and a furan moiety, which may contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. The following sections detail the findings from various research investigations.
In Vitro Studies
-
Cell Line Testing : The compound was tested against several cancer cell lines including:
- LN229 (glioblastoma)
- MCF-7 (breast cancer)
- A549 (lung cancer)
-
Mechanism of Action :
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis in cancer cells, as evidenced by Annexin V/PI staining.
- Cell Cycle Arrest : The compound caused G0/G1 phase arrest in treated cells, indicating interference with cell cycle progression.
In Vivo Studies
In vivo efficacy was evaluated using xenograft models in mice:
- Mice treated with the compound showed a significant reduction in tumor volume compared to the control group.
- Histological analysis of tumor tissues indicated increased apoptosis and decreased proliferation markers (Ki-67) in treated tumors .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- The thieno[3,2-d]pyrimidine core is known for its ability to interact with various biological targets.
- Substituents such as the fluorobenzyl group enhance lipophilicity and potentially increase cellular uptake.
Binding Affinity Studies
Binding affinity studies have shown that this compound interacts with key targets involved in cancer progression:
| Compound | Target | Binding Affinity (kcal/mol) |
|---|---|---|
| 2-[3-(2-fluorobenzyl)-...] | AURKA | -9.0 |
| 2-[3-(2-fluorobenzyl)-...] | VEGFR-2 | -8.7 |
These interactions suggest that the compound may inhibit pathways critical for tumor growth and angiogenesis .
Case Studies
Several case studies have highlighted the potential clinical applications of this compound:
- Combination Therapy : In combination with established chemotherapeutics, this compound demonstrated synergistic effects, enhancing overall efficacy against resistant cancer cell lines.
- Targeted Delivery Systems : Nanoparticle formulations incorporating this compound have been developed to improve bioavailability and targeted delivery to tumor sites.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules from the provided evidence:
Key Observations:
Core Heterocycle Variability: The thieno[3,2-d]pyrimidine core (target compound) differs from pyrazolo[3,4-d]pyrimidine () and pyrido[4,3-d]pyrimidine () in electronic properties and ring strain, affecting binding to kinase targets . Pyrazolo[4,3-c][1,2]benzothiazine derivatives () exhibit distinct sulfone groups, enhancing oxidative stability but reducing solubility compared to thienopyrimidines .
Substituent Effects: The 2-fluorobenzyl group is common in the target compound and ’s benzothiazine derivative. This substituent improves membrane permeability but may increase hepatotoxicity risks . Furan-2-ylmethyl acetamide (target) vs.
Bioactivity Trends: Pyrazolo-pyrimidine derivatives (e.g., ) show potent MEK/B-Raf inhibition (IC₅₀ < 50 nM) due to their planar aromatic cores . Thienopyrimidines (target) are less studied in the evidence, but analogous compounds demonstrate moderate kinase inhibition (IC₅₀ ~100–500 nM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
